![molecular formula C17H12O6 B14255184 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid CAS No. 450387-74-3](/img/structure/B14255184.png)
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a phenylacryloyl group and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid typically involves the esterification of benzene-1,3-dicarboxylic acid with 3-phenylacryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form a saturated compound.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 5-[(3-phenylpropionyl)oxy]benzene-1,3-dicarboxylic acid.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its aromatic structure and functional groups.
Wirkmechanismus
The mechanism of action of 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The phenylacryloyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Comparison
Compared to these similar compounds, 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid is unique due to the presence of the phenylacryloyl group. This group imparts additional reactivity and potential for functionalization, making it a versatile intermediate in organic synthesis. The compound’s unique structure also allows for specific interactions in biological systems, which can be leveraged for therapeutic applications.
Eigenschaften
CAS-Nummer |
450387-74-3 |
|---|---|
Molekularformel |
C17H12O6 |
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
5-(3-phenylprop-2-enoyloxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H12O6/c18-15(7-6-11-4-2-1-3-5-11)23-14-9-12(16(19)20)8-13(10-14)17(21)22/h1-10H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
WEPVRPIGNHRYQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)

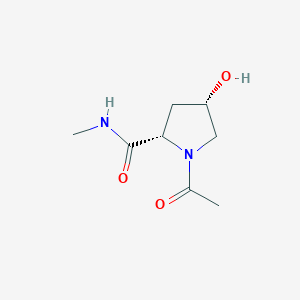
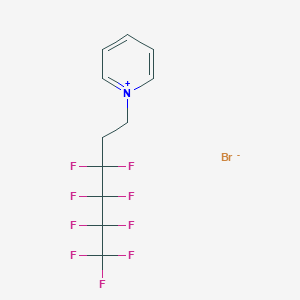

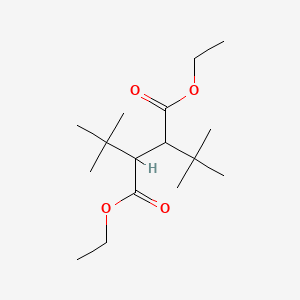
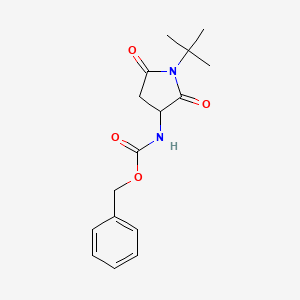

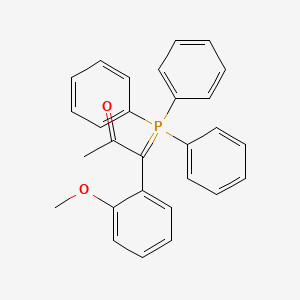
![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
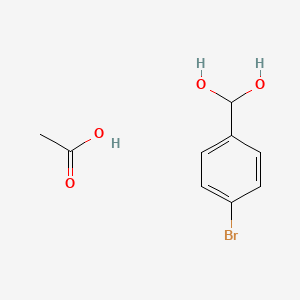
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
